2-(2-Formyl-4-nitrophenoxy)hexanoic acid 2-(2-Formyl-4-nitrophenoxy)hexanoic acid
Brand Name: Vulcanchem
CAS No.: 335153-21-4
VCID: VC20816034
InChI: InChI=1S/C13H15NO6/c1-2-3-4-12(13(16)17)20-11-6-5-10(14(18)19)7-9(11)8-15/h5-8,12H,2-4H2,1H3,(H,16,17)
SMILES: CCCCC(C(=O)O)OC1=C(C=C(C=C1)[N+](=O)[O-])C=O
Molecular Formula: C13H15NO6
Molecular Weight: 281.26 g/mol

2-(2-Formyl-4-nitrophenoxy)hexanoic acid

CAS No.: 335153-21-4

Cat. No.: VC20816034

Molecular Formula: C13H15NO6

Molecular Weight: 281.26 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Formyl-4-nitrophenoxy)hexanoic acid - 335153-21-4

Specification

CAS No. 335153-21-4
Molecular Formula C13H15NO6
Molecular Weight 281.26 g/mol
IUPAC Name 2-(2-formyl-4-nitrophenoxy)hexanoic acid
Standard InChI InChI=1S/C13H15NO6/c1-2-3-4-12(13(16)17)20-11-6-5-10(14(18)19)7-9(11)8-15/h5-8,12H,2-4H2,1H3,(H,16,17)
Standard InChI Key BQZBIATZHUXDFL-UHFFFAOYSA-N
SMILES CCCCC(C(=O)O)OC1=C(C=C(C=C1)[N+](=O)[O-])C=O
Canonical SMILES CCCCC(C(=O)O)OC1=C(C=C(C=C1)[N+](=O)[O-])C=O

Introduction

Identifier TypeNotation
SMILESCCCCC(C(=O)O)OC1=C(C=C(C=C1)N+[O-])C=O
InChIInChI=1S/C13H15NO6/c1-2-3-4-12(13(16)17)20-11-6-5-10(14(18)19)7-9(11)8-15/h5-8,12H,2-4H2,1H3,(H,16,17)
InChIKeyBQZBIATZHUXDFL-UHFFFAOYSA-N

The compound also appears under alternative names in the chemical literature, including 2-(2′-Formyl-4′-nitrophenoxy)caproic acid and Hexanoic Acid, 2-(2-Formyl-4-Nitrophenoxy) .

Structural Features and Chemical Properties

The molecular structure of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid incorporates several key features that determine its chemical behavior. The compound contains a hexanoic acid backbone with a chiral center at the alpha carbon, which is attached to the phenoxy group . The aromatic ring contains a formyl group at the ortho position and a nitro group at the para position relative to the phenoxy linkage.

The presence of these diverse functional groups creates a molecule with both hydrophilic and hydrophobic characteristics. The carboxylic acid group and the nitro group contribute to the hydrophilic nature, while the hexyl chain provides hydrophobic properties . This amphiphilic character has implications for the compound's solubility profile and potential applications.

The nitro group on the aromatic ring is approximately coplanar with the benzene ring, as observed in related compounds where the dihedral angle is approximately 10.3° . This planarity facilitates extended conjugation throughout the aromatic system, affecting the electronic distribution and reactivity patterns of the molecule.

Synthesis and Preparation Methods

Experimental Procedure for Related Compounds

A relevant experimental procedure for the synthesis of a closely related compound, specifically the methyl ester derivative (rac-Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate), involves the reaction of 5-nitrosalicylaldehyde with methyl 2-bromohexanoate in the presence of anhydrous potassium carbonate . This reaction typically proceeds as follows:

A mixture of 5-nitrosalicylaldehyde (0.2 mol, 33.4 g), methyl 2-bromohexanoate (0.2 mol, 41.8 g), and anhydrous potassium carbonate (0.2 mol, 27.6 g) in DMF (400 ml) is heated at 365-367 K for approximately 3.5 hours. After completion of the reaction, the precipitate is filtered and washed, and the product can be crystallized from methanol to obtain pure crystals .

This synthetic approach could potentially be adapted for the preparation of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid by using the appropriate starting materials and subsequent hydrolysis of the ester to the carboxylic acid.

Physical Properties and Analytical Data

Predicted Collision Cross Section

The collision cross section (CCS) is an important parameter in mass spectrometry that provides information about the three-dimensional structure and conformation of molecules. Predicted CCS values for various adducts of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid have been reported and are summarized in the following table :

Table 2: Predicted Collision Cross Section Values for Different Adducts

Adductm/zPredicted CCS (Ų)
[M+H]⁺282.09722160.5
[M+Na]⁺304.07916170.9
[M+NH₄]⁺299.12376165.3
[M+K]⁺320.05310169.7
[M-H]⁻280.08266160.8
[M+Na-2H]⁻302.06461163.2
[M]⁺281.08939161.5
[M]⁻281.09049161.5

These predicted CCS values are valuable for analytical purposes, particularly for the identification and characterization of the compound in complex mixtures using ion mobility mass spectrometry techniques.

Spectroscopic Properties

While detailed spectroscopic data specifically for 2-(2-Formyl-4-nitrophenoxy)hexanoic acid is limited in the available literature, some inferences can be made based on its structural features:

The formyl group would be expected to show a characteristic strong absorption band in the infrared spectrum at approximately 1700-1720 cm⁻¹, corresponding to the C=O stretching vibration. The nitro group would typically exhibit asymmetric and symmetric stretching vibrations at around 1530-1550 cm⁻¹ and 1350-1360 cm⁻¹, respectively. The carboxylic acid functionality would show a broad O-H stretching band at 2500-3300 cm⁻¹ and a C=O stretching band at 1700-1725 cm⁻¹.

In ¹H NMR spectroscopy, the formyl proton would be expected to appear as a singlet at approximately 10-11 ppm, while the aromatic protons would resonate in the range of 7-8.5 ppm, with the proton adjacent to the nitro group likely appearing at the downfield end of this range.

Structure-Activity Relationships

Functional Group Contributions

The carboxylic acid group provides acidity and the potential for salt formation, hydrogen bonding, and esterification reactions. These properties can influence the compound's solubility, membrane permeability, and interaction with biological targets.

The formyl group is highly reactive and can participate in various condensation reactions, including the formation of imines with amino groups, aldol condensations, and oxidation to carboxylic acids. This reactivity makes it a valuable handle for further derivatization.

The nitro group is strongly electron-withdrawing, affecting the electronic distribution across the aromatic ring and enhancing the electrophilicity of the formyl carbon. It can also participate in reduction reactions to form amino groups, opening additional pathways for structural modification.

The phenoxy linkage provides conformational flexibility and serves as a spacer between the hexanoic acid backbone and the aromatic portion of the molecule. This linkage can influence the three-dimensional arrangement of functional groups and their interaction with biological targets.

Related Compounds

Understanding the structure and properties of 2-(2-Formyl-4-nitrophenoxy)hexanoic acid can be enhanced by comparing it with structurally related compounds. One such related compound is rac-Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate, which is the methyl ester derivative .

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